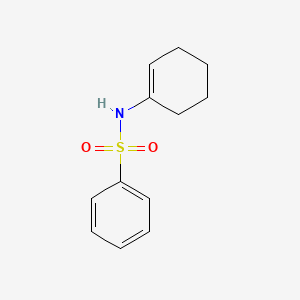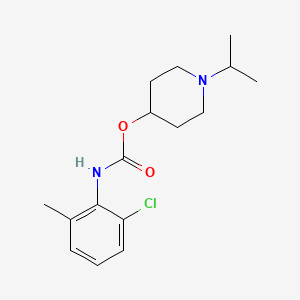![molecular formula C14H15N3O2 B13833365 methyl 2,4-dimethyl-5-[(E)-(pyridin-3-ylimino)methyl]-1H-pyrrole-3-carboxylate](/img/structure/B13833365.png)
methyl 2,4-dimethyl-5-[(E)-(pyridin-3-ylimino)methyl]-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-5-[(3-pyridinylimino)methyl]-, methyl ester (9ci) is a complex organic compound with a unique structure that includes a pyrrole ring substituted with methyl groups and a pyridine-imino moiety
Métodos De Preparación
The synthesis of 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-5-[(3-pyridinylimino)methyl]-, methyl ester involves several steps. One common method includes the reaction of 2,4-dimethylpyrrole with 3-pyridinecarboxaldehyde in the presence of a suitable catalyst to form the imino derivative. This intermediate is then esterified using methanol and an acid catalyst to yield the final product .
Análisis De Reacciones Químicas
1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-5-[(3-pyridinylimino)methyl]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-5-[(3-pyridinylimino)methyl]-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The pyrrole and pyridine rings allow the compound to form hydrogen bonds and hydrophobic interactions with these targets, influencing their activity and function .
Comparación Con Compuestos Similares
Similar compounds include other pyrrole derivatives and pyridine-imino compounds. Compared to these, 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-5-[(3-pyridinylimino)methyl]-, methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Some similar compounds are:
- 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid methyl ester
- 3-(Pyridin-3-yl)-1H-pyrrole-2,5-dione .
Propiedades
Fórmula molecular |
C14H15N3O2 |
|---|---|
Peso molecular |
257.29 g/mol |
Nombre IUPAC |
methyl 2,4-dimethyl-5-(pyridin-3-yliminomethyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C14H15N3O2/c1-9-12(8-16-11-5-4-6-15-7-11)17-10(2)13(9)14(18)19-3/h4-8,17H,1-3H3 |
Clave InChI |
AZVLTBLQCCFKRP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC(=C1C(=O)OC)C)C=NC2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



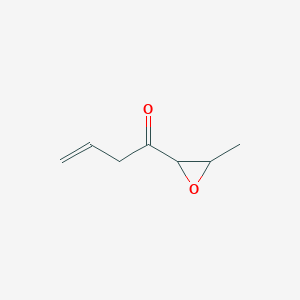
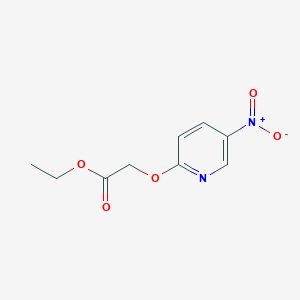
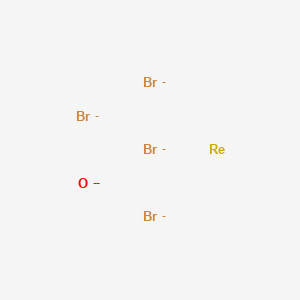

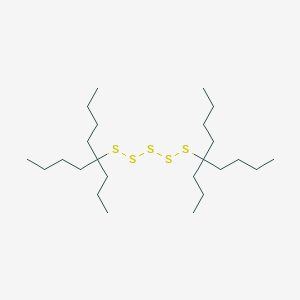
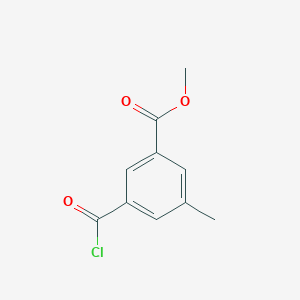

![[3,5-Bis(methoxycarbonyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13833333.png)
![6-O-[2-(Acetylamino)-2-deoxy-ss-D-glucopyranosyl]galactose; N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(((2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl)oxy)tetrahydro-2H-pyran-3-yl)acetamide](/img/structure/B13833336.png)
![sodium;2,5-dichloro-4-[4-[[4-[ethyl(phenyl)sulfamoyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate](/img/structure/B13833351.png)
